2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide
CAS No.: 538337-25-6
Cat. No.: VC20169782
Molecular Formula: C23H26ClN5OS
Molecular Weight: 456.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 538337-25-6 |
|---|---|
| Molecular Formula | C23H26ClN5OS |
| Molecular Weight | 456.0 g/mol |
| IUPAC Name | 2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H26ClN5OS/c1-5-12-29-20(13-25-19-11-7-10-18(24)17(19)4)27-28-23(29)31-14-21(30)26-22-15(2)8-6-9-16(22)3/h5-11,25H,1,12-14H2,2-4H3,(H,26,30) |
| Standard InChI Key | FBDREMHDIKQHDT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC=C)CNC3=C(C(=CC=C3)Cl)C |
Introduction
The compound 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule featuring a triazole ring, an allyl group, and a sulfanyl moiety. This structure contributes to its potential biological activity and chemical reactivity. The compound is of interest in medicinal chemistry and pharmacology due to its unique structural features and potential applications in therapeutic fields.
Synthesis Methods
The synthesis of 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, requiring careful optimization to achieve high yields and purity. These methods often involve the use of commercially available reagents and controlled reaction conditions.
Biological Activity and Potential Applications
Compounds featuring triazole rings are known for their antifungal, antibacterial, and anticancer properties. The specific allyl group in this compound enhances its potential utility in research and therapeutic applications. Preliminary studies suggest significant biological activity, but further biological assays are necessary to elucidate its full pharmacological profile.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide. For example:
| Compound Name | Key Features |
|---|---|
| N-(3-acetamidophenyl)-2-{[4-methyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Contains methyl and toluidine groups |
| N-(3-acetamidophenyl)-2-{[4-ethyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Substituted with ethyl instead of allyl |
| 2-{[4-methyl-5-(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl-N-(3-methylphenyl)acetamide | Different aniline derivative |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume